Ethyl 2-(6-nitro-1H-indol-1-yl)acetate

Overview

Description

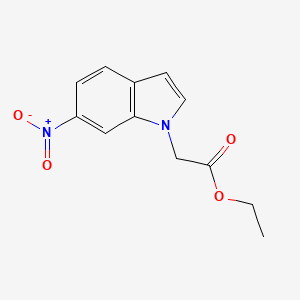

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a nitro-substituted indole derivative characterized by a nitro (-NO₂) group at the 6-position of the indole ring and an ethyl ester moiety at the 1-position (via an acetoxy linker). This compound is primarily utilized in pharmaceutical research and organic synthesis as a precursor for bioactive molecules.

Biological Activity

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a nitro group on the indole ring significantly influences its reactivity and biological interactions. Indole derivatives are known for their ability to engage with various biological targets, which is attributed to the nitrogen atom in their pyrrole ring that enhances their basic properties.

1. Anticancer Properties

Numerous studies have demonstrated the anticancer potential of indole derivatives, including this compound. In vitro studies indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, particularly HCT-116 (colon cancer), with an IC50 value of approximately . The mechanism involves inducing cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's efficacy is enhanced by its ability to inhibit bacterial cystathionine γ-lyase (bCSE), which is crucial for hydrogen sulfide production in these pathogens .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/ml |

| Pseudomonas aeruginosa | 15 µg/ml |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, as evidenced by its ability to reduce TNF-α secretion in LPS-stimulated THP-1 cells. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Cycle Regulation: The compound induces cell cycle arrest through modulation of cyclin-dependent kinases (CDKs), particularly affecting G2/M transition.

- Apoptosis Induction: It activates apoptotic pathways leading to programmed cell death in cancer cells.

- Bacterial Inhibition: By targeting bCSE, it disrupts hydrogen sulfide production, enhancing bacterial susceptibility to antibiotics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment: In a study involving xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition, supporting its development as an anticancer agent .

- Infection Control: A study illustrated that combining this compound with standard antibiotics resulted in synergistic effects against resistant bacterial strains, suggesting its utility as an adjunct therapy in infectious diseases .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(6-nitro-1H-indol-1-yl)acetate serves as a precursor in the synthesis of various indole derivatives, which are crucial in pharmaceutical applications. The compound can be synthesized through several methods, including aza-alkylation and intramolecular Michael cascade reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized products.

Novel Functionalized Indoles

Research has demonstrated that derivatives of this compound can lead to the development of novel functionalized indoles. These compounds exhibit potential as new chemical entities with diverse biological activities. For instance, studies have indicated that 1,3-disubstituted indoles can be synthesized from related compounds, showcasing their utility in drug development .

Synthesis of Tryptamines and Carbolines

This compound is integral in synthesizing tryptamines and carboline alkaloids, which are known for their psychoactive properties and therapeutic potential. This compound acts as a central intermediate in these syntheses, highlighting its importance in medicinal chemistry .

Biological Evaluations

Indole derivatives, including those derived from this compound, have been extensively studied for their biological activities. They exhibit anti-cancer properties, antimicrobial effects, and potential applications in treating various diseases. For example, indole-based compounds have been shown to inhibit cancer cell proliferation and possess anti-inflammatory properties .

Crystallographic Studies

Crystallographic studies provide insights into the structural characteristics of nitro-indole derivatives. Understanding these structures aids in predicting the reactivity and interaction of these compounds with biological targets. The crystal structure analysis of similar compounds has been documented, enhancing our knowledge of their spatial arrangements and potential interactions .

Corrosion Inhibition

Recent studies have explored the use of this compound and its derivatives as corrosion inhibitors in material science. The presence of nitro groups in these compounds contributes to their effectiveness in preventing corrosion in various environments, showcasing an application beyond traditional organic synthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis and Characterization | Used as a precursor for synthesizing various indole derivatives; characterized by NMR and IR spectroscopy. |

| Novel Functionalized Indoles | Leads to the development of new chemical entities with diverse biological activities. |

| Tryptamines and Carbolines | Acts as an intermediate in synthesizing psychoactive compounds with therapeutic potential. |

| Biological Evaluations | Exhibits anti-cancer and antimicrobial properties; studied for treatment efficacy against diseases. |

| Crystallographic Studies | Provides insights into molecular structure; aids in predicting reactivity with biological targets. |

| Corrosion Inhibition | Demonstrated effectiveness as a corrosion inhibitor due to nitro group presence. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(6-nitro-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of 6-nitroindole with ethyl bromoacetate. A validated protocol includes:

- Step 1: React 6-nitroindole with ethyl bromoacetate in ethyl acetate at room temperature overnight to introduce the acetyl group .

- Step 2: Purify the product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

- Optimization Tips:

- Use anhydrous conditions to avoid hydrolysis of the ester group.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).

- Adjust stoichiometry (1.2 eq. ethyl bromoacetate) to maximize yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 263.2.

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage Conditions:

- Decomposition Risks:

Advanced Research Questions

Q. What experimental strategies can elucidate the biological activity mechanisms of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Molecular Docking:

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

Methodological Answer:

- DFT Calculations:

- Molecular Dynamics (MD):

Q. How should researchers resolve contradictions in reported crystallographic data for nitroindole derivatives?

Methodological Answer:

- Cross-Validation Workflow:

- Statistical Analysis:

Q. What methodologies enable selective modification of the nitro group for structure-activity studies?

Methodological Answer:

- Reduction to Amine:

- Catalytic hydrogenation (H₂, Pd/C, 50 psi) in ethanol converts nitro to NH₂ .

- Monitor by IR (loss of NO₂ stretch at 1520 cm⁻¹).

- Electrophilic Substitution:

- Nitro group directs electrophiles (e.g., Br₂) to the 4-position of indole. Use low-temperature (0°C) conditions to minimize side reactions .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

Methodological Answer:

- Solvent Alternatives:

- Catalyst Recovery:

- Immobilize K₂CO₃ on mesoporous silica for reuse in alkylation steps (5 cycles, <10% yield drop) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Library Design:

- QSAR Modeling:

Q. What advanced techniques assess the compound’s stability under extreme experimental conditions?

Methodological Answer:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-Indol-3-yl]Acetate

- Structural Differences : The nitro group is located on a benzoyl substituent at the indole’s 2-position, rather than directly on the indole ring. The ester group is at the 3-position.

- Synthesis : Prepared via aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation with DBU, yielding a white solid (melting point: 163–165°C) .

- Applications : Highlighted as a pro-drug for anticancer and antitumor activities due to its 2-aroyl indole-3-acetic acid scaffold .

- Key Distinction : The nitrobenzoyl group introduces steric bulk and alters electronic properties compared to the direct nitro substitution in the target compound.

Ethyl 2-(5-Nitro-1H-Indol-1-yl)Acetate

- Structural Differences : The nitro group is at the 5-position of the indole ring instead of the 6-position.

Ethyl 2-(3-Heterocycle-1H-Indol-1-yl)Acetate Derivatives

- Structural Differences : Heterocyclic substituents (e.g., thiadiazole, selenadiazole) replace the nitro group.

- Biological Activity : Pyrazole and pyrimidine derivatives demonstrated significant antiviral activity against Marek’s disease virus (MDV), with IC₅₀ values of 5–6 µg/ml and therapeutic indices >80 .

Methyl 2-(6-Chloro-1-Methyl-1H-Indol-3-yl)Acetate

- Structural Differences : Chloro and methyl substituents replace the nitro group, with a methyl ester instead of ethyl.

- Applications : High-purity pharmaceutical intermediate (≥99% purity), emphasizing its role in drug synthesis .

- Key Distinction : Halogenation (Cl) alters hydrophobicity and electronic effects, while the methyl ester reduces steric hindrance compared to ethyl esters.

Physicochemical and Functional Comparisons

Physical Properties

- Trends : Nitro groups increase polarity and melting points; ester chain length (ethyl vs. methyl) affects solubility and volatility.

Preparation Methods

Alkylation of 6-Nitroindole with Ethyl Bromoacetate

The most common and direct approach to synthesize Ethyl 2-(6-nitro-1H-indol-1-yl)acetate involves the nucleophilic substitution reaction of the indole nitrogen with ethyl bromoacetate under basic conditions.

- Starting Material: 6-nitro-1H-indole

- Alkylating Agent: Ethyl bromoacetate

- Base: Potassium carbonate (K2CO3)

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents

- Temperature: Room temperature to 35°C

- Reaction Time: 6 to 8 hours

- Work-up: After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.

- Purification: The crude product is purified by silica gel column chromatography using ethyl acetate and hexane mixtures as eluents.

This method is exemplified by the synthesis of ethyl 2-(3-formyl-1H-indol-1-yl)acetate, which is structurally analogous and synthesized under similar conditions with a reported yield of 55-70%.

Catalytic Hydrogenation and Further Functionalization

In some synthetic sequences, the nitro group on the indole ring is reduced after alkylation to afford the corresponding amino derivative, which can be further elaborated.

- Catalyst: 10% Palladium on activated carbon (Pd/C)

- Solvent: Methanol

- Conditions: Hydrogen atmosphere, room temperature

- Duration: Several hours until complete reduction

- Outcome: Conversion of the nitro group to an amino group while retaining the ethyl acetate substituent on the indole nitrogen.

This step is crucial for subsequent transformations such as thiourea formation or amide coupling.

One-Pot Cascade Reactions for Nitro-Substituted Indole Esters

An alternative approach involves a one-pot aza-alkylation/intramolecular Michael cascade reaction starting from (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate and 2-bromo-4′-nitroacetophenone in the presence of triethylamine and DBU in acetonitrile at 60°C.

- Step 1: Aza-alkylation and intramolecular Michael addition produce an indoline intermediate within 10 minutes.

- Step 2: Addition of DBU induces desulfonative dehydrogenation yielding the nitro-substituted indole ester.

- Purification: Silica gel chromatography using ethyl acetate and hexane (1:10) as eluents.

- Yield: Good yields reported.

This method provides a rapid synthesis of nitro-substituted indole esters structurally related to this compound.

Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 6-nitroindole | Ethyl bromoacetate, K2CO3 | DMF | Room temp to 35°C | 6-8 h | 55-70 | Purification by silica gel chromatography |

| Catalytic hydrogenation of nitro group | Pd/C catalyst, H2 | Methanol | Room temperature | Several hours | Moderate | Converts nitro to amino group |

| One-pot aza-alkylation/Michael cascade | (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate, 2-bromo-4′-nitroacetophenone, Et3N, DBU | Acetonitrile | 60°C | 30 min total | Good | Rapid synthesis of nitro-substituted indole ester |

Detailed Research Findings and Notes

- The alkylation reaction is typically performed under mild basic conditions using potassium carbonate, which deprotonates the indole nitrogen to facilitate nucleophilic substitution with ethyl bromoacetate.

- The reaction progress is routinely monitored by thin-layer chromatography (TLC).

- Purification usually involves silica gel column chromatography with ethyl acetate and hexane mixtures, which effectively separates the desired product from unreacted starting materials and by-products.

- The nitro group reduction is commonly achieved via catalytic hydrogenation using Pd/C in methanol, providing access to amino derivatives for further functionalization.

- The one-pot cascade reaction provides a more sophisticated synthetic route, combining multiple steps into a single operation, thus improving efficiency and yield.

- Spectroscopic characterization (1H-NMR, 13C-NMR, IR, mass spectrometry) confirms the structure and purity of the synthesized compounds.

Properties

IUPAC Name |

ethyl 2-(6-nitroindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-12(15)8-13-6-5-9-3-4-10(14(16)17)7-11(9)13/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDUQCDAGWCFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.